molecular formula C21H18N2O5S B2774516 (Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 895444-37-8

(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2774516
CAS No.: 895444-37-8
M. Wt: 410.44
InChI Key: YMTGSHZEDLQLHS-DQRAZIAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a sophisticated synthetic compound designed for advanced chemical and pharmaceutical research. This molecule integrates a benzothiazole core, a privileged structure in medicinal chemistry known for its diverse biological activities, with a 2,3-dihydrobenzo[b][1,4]dioxine moiety. The presence of the prop-2-yn-1-yl (propargyl) group attached to the benzothiazole nitrogen offers a versatile handle for further synthetic modification via click chemistry, facilitating the creation of conjugates or probes. The specific stereochemistry (Z-configuration) around the imine bond is critical for its molecular interactions. Researchers can utilize this compound as a key intermediate in organic synthesis or as a lead structure in drug discovery programs. Its structural features suggest potential for investigation in various biochemical pathways, particularly those where benzothiazole derivatives have shown relevance. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5,6-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S/c1-4-9-23-13-10-16(25-2)17(26-3)11-19(13)29-21(23)22-20(24)18-12-27-14-7-5-6-8-15(14)28-18/h1,5-8,10-11,18H,9,12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTGSHZEDLQLHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N(C(=NC(=O)C3COC4=CC=CC=C4O3)S2)CC#C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzo[d]thiazole moiety and various functional groups, suggest diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Structural Characteristics

The compound is characterized by the following structural components:

  • Benzo[d]thiazole core : Known for its role in various biological activities.
  • Dimethoxy groups : These may enhance solubility and bioavailability.
  • Prop-2-yn-1-yl substituent : This alkyne group may facilitate interactions with biological targets.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The benzo[d]thiazole core can interact with enzymes, modulating their activity.
  • Receptor Binding : The prop-2-yn-1-yl group may enhance binding to hydrophobic pockets in proteins.
  • Influence of Functional Groups : The presence of dimethoxy groups can affect the compound's pharmacokinetics.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Anti-proliferative Effects : Studies have shown that thiazole derivatives can inhibit tubulin polymerization, leading to reduced cell proliferation (IC50 values often below 20 µM) .
CompoundIC50 (µM)Mechanism
Thiazole Derivative A18.4Tubulin Inhibition
Thiazole Derivative B1.61Cytotoxicity against cancer cells

Antimicrobial Activity

Compounds featuring thiazole rings have demonstrated antimicrobial properties against various pathogens:

  • Gram-positive Bacteria : Effective against strains like Staphylococcus aureus.
  • Antifungal Activity : Some derivatives show promise against Candida species.

Case Studies

  • Study on Thiazole Derivatives : A recent study evaluated the anticancer properties of a series of thiazole derivatives, revealing that modifications at specific positions significantly enhanced their cytotoxicity against various cancer cell lines .
  • Anticonvulsant Activity : Another investigation into thiazole compounds highlighted their potential as anticonvulsants, with several derivatives showing effective ED50 values lower than traditional drugs like phenytoin .

Q & A

Q. Table 1. Key Reaction Parameters for Synthesis Optimization

StepOptimal ConditionsYield (%)Purity (%)Ref.
Thiazole core formationDMF, 90°C, 8 hr, N₂ atmosphere65–7590[1]
PropargylationK₂CO₃, acetone, 50°C, 6 hr80–8595[4]
Final purificationEthyl acetate/hexane (3:7), flash column7098[6]

Q. Table 2. Analytical Techniques for Structural Confirmation

TechniqueCritical Data PointsUtilityRef.
1^1H NMRδ 7.2–7.8 (aromatic H), δ 3.8 (OCH₃)Z/E configuration, purity[4]
HRMSm/z 483.1523 [M+H]⁺Molecular formula confirmation[19]
IR1670 cm⁻¹ (C=O stretch)Functional group validation[7]

Future Research Directions

  • Mechanistic studies : Elucidate the role of the dihydrobenzo[d]ioxine moiety in target selectivity using SAR (structure-activity relationship) models .
  • In vivo pharmacokinetics : Assess bioavailability and metabolic stability via LC-MS/MS profiling in rodent models .

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